molecular formula C18H17ClN4O4 B2425707 N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009420-10-3

N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2425707
CAS No.: 1009420-10-3
M. Wt: 388.81
InChI Key: VLQLCGLAEQLCMW-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O4 and its molecular weight is 388.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4/c1-9-5-13-14(6-10(9)2)22-18(25)15(20-13)8-17(24)21-12-4-3-11(19)7-16(12)23(26)27/h3-7,15,20H,8H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLCGLAEQLCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of nitrogen-containing heterocycles and has been studied for its potential therapeutic applications due to its diverse pharmacological properties.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{16}ClN_{3}O_{4}
  • Molecular Weight : 345.76 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulate Signaling Pathways : It can influence signaling cascades that regulate cell proliferation and apoptosis.
  • Induce Oxidative Stress : The presence of nitro and chloro groups enhances its reactivity, potentially leading to oxidative stress in target cells.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including breast (MCF7), prostate (PC3), and lung (A549) cancer cells.
Cell LineIC50 (µM)
MCF712.5
PC315.0
A54910.0

These results suggest a promising therapeutic potential in cancer treatment.

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary studies have indicated effectiveness against several bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

Testing for Minimum Inhibitory Concentration (MIC) revealed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity suggests potential applications in treating infections.

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    A study published in the Journal of Medicinal Chemistry explored the anticancer effects of the compound on MCF7 cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Research on Antimicrobial Properties :
    A paper in Antibiotics journal reported that the compound effectively inhibited bacterial growth in vitro and demonstrated synergistic effects when combined with conventional antibiotics.
  • Toxicity Studies :
    Toxicological assessments have been conducted to evaluate the safety profile of the compound. Acute toxicity studies showed no significant adverse effects at therapeutic doses in animal models.

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